molecular formula C₁₆H₂₃NO₄S B1140387 N-Boc-S-benzyl-L-cysteine Methyl Ester CAS No. 55478-08-5

N-Boc-S-benzyl-L-cysteine Methyl Ester

Cat. No. B1140387
CAS RN: 55478-08-5
M. Wt: 325.42
InChI Key:
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Description

N-Boc-S-benzyl-L-cysteine Methyl Ester (NBOC-S-Bz-L-Cys-OMe) is an important reagent in organic synthesis and biochemistry, and is used in the synthesis of a wide range of pharmaceuticals, biochemicals, and other compounds. It is an ester of the amino acid cysteine and is often used as a protecting group for cysteine in peptides and proteins, as well as a synthetic intermediate for the synthesis of other compounds. In addition, it has been used in a variety of scientific research applications, including the study of protein structure and function, and the investigation of enzyme-catalyzed reactions.

Scientific Research Applications

Peptide-Derived Nanoarchitectures and Cytotoxicity

The synthesis and investigation of peptide-derived self-organized nanoarchitectures, specifically tripeptides incorporating N-Boc-S-benzyl-L-cysteine methyl ester, have shown promising applications in advanced material science and therapeutics. For example, a study demonstrated the formation of spherical assemblies by a tripeptide and its potential cytotoxicity towards cancer cell lines through apoptosis, indicating its application in cancer therapy (Banerji et al., 2016).

Crystal Structure and Molecular Interactions

The crystal structure of related dipeptides, such as N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, reveals insights into peptide conformation and interactions. These findings contribute to our understanding of peptide behavior in solid states and their potential applications in designing peptides with desired properties (Sukumar et al., 1994).

Coordination Chemistry for Therapeutic Applications

Research into half-sandwich complexes of rhodium containing cysteine-derived ligands, including modifications of this compound, has expanded the understanding of coordination chemistry and its implications for therapeutic applications. These studies offer insights into the design of metal-based drugs and diagnostic agents, showcasing the compound's role in developing new treatments (Carmona et al., 2016).

Advances in Peptide Synthesis

In the context of peptide synthesis, this compound serves as a critical building block for developing novel synthesis methods and peptide derivatives. These advancements facilitate the creation of peptides with specific biological activities or material properties, contributing to the fields of medicinal chemistry and biomaterials research (Johnson, 1970).

Enantiopure Compound Synthesis

The versatility of L-cysteine as a starting product for generating transient sulfenic acids and synthesizing enantiopure sulfoxides demonstrates the broad potential of its derivatives, including this compound, in organic chemistry and drug development. These compounds' synthesis and application highlight the compound's importance in creating biologically active residues and exploring their therapeutic potentials (Aversa et al., 2005).

Mechanism of Action

The mechanism of action of “N-Boc-S-benzyl-L-cysteine Methyl Ester” involves the use of Boc as a protecting group for amino functions . The Boc group can be cleaved by mild acidolysis, providing a method for the selective deprotection of the N-Boc group .

Future Directions

The future directions of “N-Boc-S-benzyl-L-cysteine Methyl Ester” could involve its use in the synthesis of peptides and proteins containing cysteine residues . Its conversion to dehydroalanine also presents potential avenues for exploration .

Biochemical Analysis

Biochemical Properties

N-Boc-S-benzyl-L-cysteine Methyl Ester is primarily used in the synthesis of peptides and proteins containing cysteine residues. It interacts with various enzymes and proteins during these processes. For instance, it can be converted to dehydroalanine, which is a key intermediate in the synthesis of certain peptides . The Boc protecting group helps to prevent unwanted reactions during synthesis, ensuring that the cysteine residue is incorporated correctly into the peptide chain. Additionally, the benzyl group can be used to introduce specific functional groups into the peptide, enhancing its biochemical properties.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its incorporation into peptides can alter the way these peptides interact with cell surface receptors, potentially modulating signaling pathways . Additionally, the presence of the Boc and benzyl groups can affect the stability and activity of the peptides, influencing their overall impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The Boc protecting group is electron-withdrawing, which can decrease the electron density on the nitrogen atom, affecting its reactivity . This can influence the binding interactions of the compound with various biomolecules, including enzymes and proteins. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. For instance, the Boc protecting group can be cleaved under acidic conditions, leading to the formation of the free cysteine derivative . This can affect the compound’s activity and its interactions with other biomolecules. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can become harmful. These effects are important to consider when using the compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as peptidases, which cleave the Boc protecting group and convert the compound into its active form . This conversion is crucial for the compound’s incorporation into peptides and proteins. Additionally, the benzyl group can be metabolized by enzymes such as cytochrome P450, affecting the compound’s overall metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity and the presence of specific targeting signals. These factors can affect the compound’s overall activity and its impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can have significant effects on its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the Boc protecting group can influence the compound’s localization by affecting its interactions with cellular membranes. This localization can impact the compound’s ability to interact with specific biomolecules and exert its effects on cellular processes.

properties

IUPAC Name

methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSUGVJXKJTBL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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